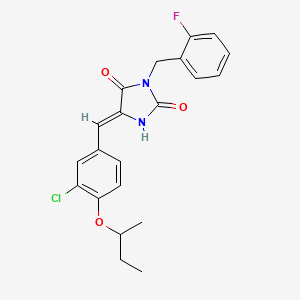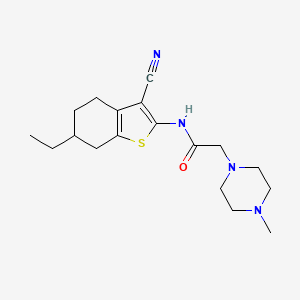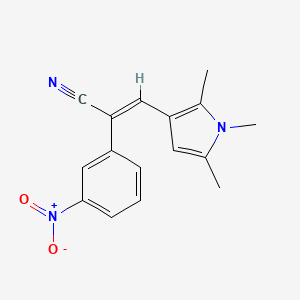
5-(4-sec-butoxy-3-chlorobenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-sec-butoxy-3-chlorobenzylidene)-3-(2-fluorobenzyl)-2,4-imidazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as EF24 and has been found to possess several properties that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of EF24 is not fully understood, but it is believed to involve the inhibition of several cellular pathways involved in inflammation and cancer progression. EF24 has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. The compound has also been found to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
EF24 has been found to possess several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. EF24 has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, EF24 has been shown to possess anti-oxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
EF24 has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, EF24 has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also some limitations to the use of EF24 in laboratory experiments. The compound can be unstable in solution, and its activity may be affected by factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for research on EF24. One area of interest is the development of new cancer drugs based on the compound. EF24 has shown promise in inhibiting the growth of several types of cancer cells, and further research may lead to the development of new drugs that are more effective and less toxic than current treatments. Another area of interest is the study of EF24's anti-inflammatory properties. The compound has been found to reduce inflammation in several models, and further research may lead to the development of new treatments for inflammatory diseases such as arthritis and colitis. Finally, there is also interest in studying the anti-oxidant properties of EF24 and its potential use in protecting cells from oxidative damage.
Synthesemethoden
The synthesis of EF24 involves the reaction of 3-(2-fluorobenzyl)-5-(4-butoxy-3-chlorobenzylidene)-2,4-imidazolidinedione with a reducing agent such as sodium borohydride. The reaction is carried out in the presence of a solvent such as ethanol or methanol, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
EF24 has been extensively studied for its potential therapeutic applications. The compound has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. Several studies have shown that EF24 can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer drugs.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O3/c1-3-13(2)28-19-9-8-14(10-16(19)22)11-18-20(26)25(21(27)24-18)12-15-6-4-5-7-17(15)23/h4-11,13H,3,12H2,1-2H3,(H,24,27)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVFFWNWEDTCGB-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylacetamide](/img/structure/B5463181.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-6-methoxy-1H-indazole](/img/structure/B5463188.png)
![4-(cyclohexylthio)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5463191.png)
![6-{[3-(1,3-benzodioxol-5-ylcarbonyl)piperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5463197.png)

![1-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5463228.png)
![{2-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}methanol](/img/structure/B5463232.png)

![4-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5463268.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5463271.png)

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-pyridinylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5463276.png)
![(3S)-1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5463277.png)
![(3aR*,7aS*)-5-methyl-2-[3-(methylsulfonyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5463279.png)
